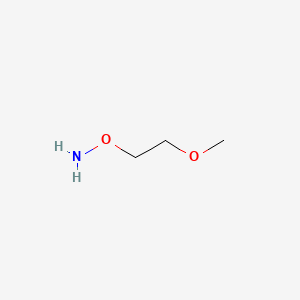![molecular formula C12H15BrO3 B1311313 Methyl 2-[4-(3-bromopropoxy)phenyl]acetate CAS No. 203071-48-1](/img/structure/B1311313.png)
Methyl 2-[4-(3-bromopropoxy)phenyl]acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various reactions such as the Reformatsky reaction, which is used to study reaction mechanisms and produce epimeric esters . Another synthesis method involves the addition of acetates to aldehydes to afford hydroxyalkynyl acetates, which can be further transformed into different functional groups . Additionally, the synthesis of complex molecules like methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl) acetate involves multiple steps and characterization techniques .
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-VIS), and nuclear magnetic resonance (NMR) . These techniques provide detailed information about the molecular and chemical properties, including the configurations of the esters .
Chemical Reactions Analysis
The chemical reactions involving related compounds include the regioselective bromination of phenylacetic acid derivatives , sulfide etherification, aminating, and Nenitzescu reactions . These reactions lead to the formation of various functionalized esters and acetates with potential applications in medicinal chemistry and material science.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the angles and planarity within the molecule . Theoretical calculations, such as those performed using density functional theory (DFT), can predict local and global chemical activities, as well as non-linear optical behaviors . The crystal structures of these compounds often reveal intermolecular interactions, such as hydrogen bonds and weak C-H...O or C-H...π(arene) interactions, which can influence the compound's properties and stability .
Aplicaciones Científicas De Investigación
Fungicidal Activity
Methyl 2-[4-(3-bromopropoxy)phenyl]acetate derivatives have been explored for their fungicidal properties. For instance, novel methyl(Z)-2-(4-{[(1-aryl-1H-pyrazol-3-yl)oxy]methyl}phenyl) 2-(methoxyimino)acetate compounds were synthesized and exhibited moderate fungicidal activity against Rhizoctonia solani at specific dosages (Liu et al., 2014).
Molecular Structure Analysis
The compound has been a subject of molecular structure analysis through techniques like single-crystal X-ray diffraction analysis. Such studies help in understanding the molecular geometry and bonding characteristics which are essential for the compound's application in various scientific domains (Liu et al., 2014).
Synthesis of Novel Compounds
Methyl 2-[4-(3-bromopropoxy)phenyl]acetate is involved in the synthesis of several novel compounds. These compounds, after synthesis, exhibit unique properties that can be leveraged in scientific research for various applications such as pharmacology, material science, and chemical research. For example, its reaction with 1-aryl-1H-pyrazol-3-ols led to the synthesis of novel compounds with defined structures and potential applications (Liu et al., 2014).
Pharmacological Applications
While excluding specific information about drug use and dosage, it's worth mentioning that derivatives of Methyl 2-[4-(3-bromopropoxy)phenyl]acetate have been explored for their pharmacological potentials, like antihypertensive activities. The synthesized derivatives were evaluated for their pharmacological efficacy and toxicity, showing that some compounds have notable antihypertensive α-blocking activity (Abdel-Wahab et al., 2008).
Propiedades
IUPAC Name |
methyl 2-[4-(3-bromopropoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-15-12(14)9-10-3-5-11(6-4-10)16-8-2-7-13/h3-6H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJIDBYQEBHGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445173 | |
| Record name | Methyl [4-(3-bromopropoxy)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(3-bromopropoxy)phenyl]acetate | |
CAS RN |
203071-48-1 | |
| Record name | Methyl [4-(3-bromopropoxy)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


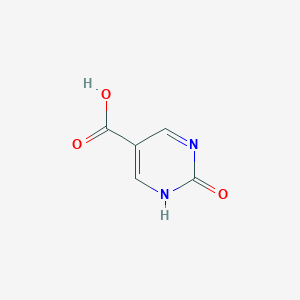
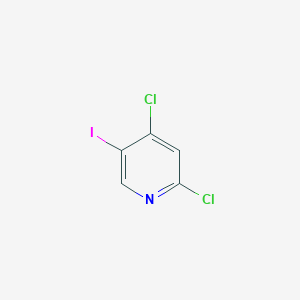
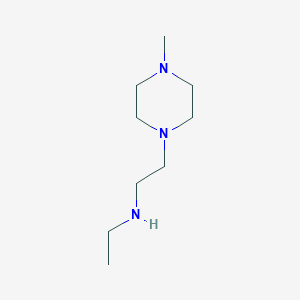
![3,6-Dibromothieno[3,2-b]thiophene](/img/structure/B1311239.png)
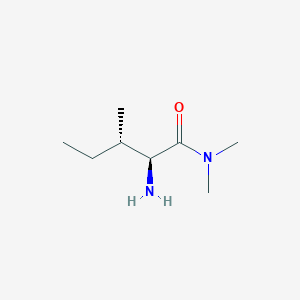
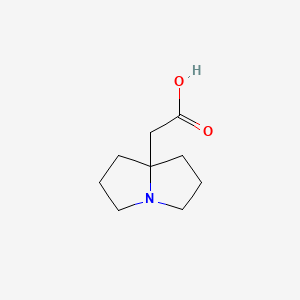
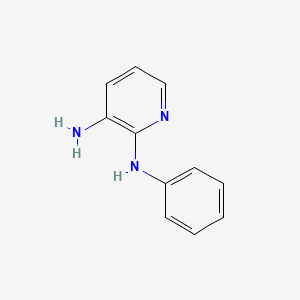
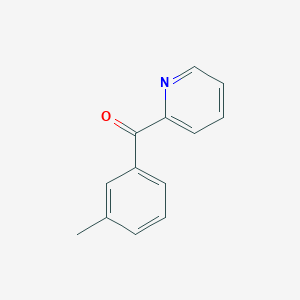
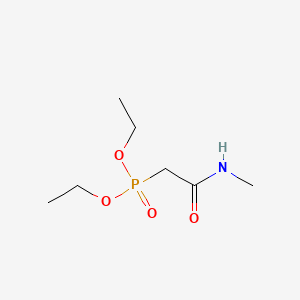
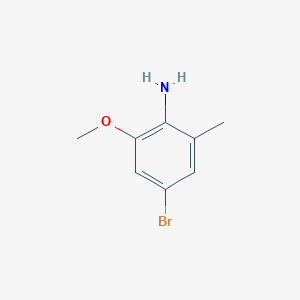
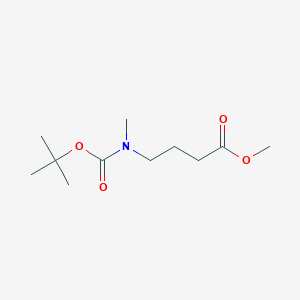
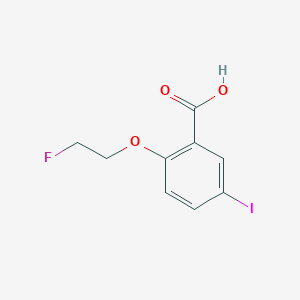
![(S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-bi-2-napthalene]-2,2'-diol](/img/structure/B1311272.png)
